molecular formula C18H32O3 B1237178 12-Keto-oleic acid CAS No. 5455-97-0

12-Keto-oleic acid

Cat. No. B1237178
CAS RN: 5455-97-0
M. Wt: 296.4 g/mol
InChI Key: QHEOVCWNVASAFS-XFXZXTDPSA-N
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Description

Synthesis Analysis

The synthesis of 12-Keto-oleic acid involves the reaction of zinc acetylacetonate hydrate, aluminium acetylacetonate and 1,2-hexadecanediol in the presence of oleic acid and oleyl amine .


Molecular Structure Analysis

The molecular structure of 12-Keto-oleic acid is complex. It is an unsaturated fatty acid that is the most widely distributed and abundant fatty acid in nature . It is derived from the acetylacetonate anion and metal ions, usually transition metals .


Chemical Reactions Analysis

12-Keto-oleic acid, one of the degradation products in oxidized fats, was shown to react with picrylhydrazyl (DPPH), at a concentration of 0.1 mM to form a free radical . Other fatty acids, e.g. oleic acid and linoleic acid, did not react with the stable free radical at all .


Physical And Chemical Properties Analysis

The physical and chemical properties of 12-Keto-oleic acid are complex. It is an unsaturated fatty acid that is the most widely distributed and abundant fatty acid in nature . The ligand acetylacetonate is a β-diketone often abbreviated as “acac” .

Scientific Research Applications

1. Biodiesel Production

The esterification of free fatty acids, such as oleic acid, using acid catalysts has been explored for sustainable biofuel production. A study conducted by Gong et al. (2014) highlighted the use of modified 12-tungstophosphoric acid as an efficient catalyst in the esterification of oleic acid and alcohols, achieving a quantitative conversion (100%) of oleic acid into biodiesel.

2. Cosmetic and Pharmaceutical Applications

A research by Boratyński et al. (2020) investigated the microbial conversion of oleic acid into natural lactones with flavor and fragrance properties. They discovered that Micrococcus luteus could convert oleic acid into γ-dodecalactone, used in the food, beverage, cosmetics, and pharmaceutical industries.

3. Environmental Cleanup

In a study by Wattie et al. (2016), oleic acid was used to modify keratin from chicken feathers for synthesizing cryogels. These cryogels demonstrated high oil holding capacity, making them effective for environmental cleanup, particularly in oil spill management.

4. Cancer Research

The compound 3alpha-acetyl-11-keto-alpha-boswellic acid, synthesized using oleic acid, showed promising results in cancer research. Büchele et al. (2006) reported its effectiveness in inducing apoptosis in vitro and in vivo in chemotherapy-resistant human prostate cancer cells.

5. Nanotechnology

Oleic acid has been used in nanotechnology for modifying the surface of materials. Kong et al. (2008) demonstrated the use of oleic acid for improving the hydrophobicity of magnetic strontium hexaferrite particles, enhancing their dispersibility and responsiveness to magnetism.

Safety And Hazards

The reaction of oleic acid with strong oxidizing agents is exothermic and can be violent . Its reaction with finely divided metals (e.g., aluminum flakes) and with other reducing agents can be violent if the oleic acid has become peroxidized .

properties

IUPAC Name

(Z)-12-oxooctadec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEOVCWNVASAFS-XFXZXTDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)CC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)C/C=C\CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Keto-oleic acid

CAS RN

5455-97-0
Record name 12-Ketooleic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005455970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC7239
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
M SATO, M UCHIYAMA - Chemical and Pharmaceutical Bulletin, 1971 - jstage.jst.go.jp
… The formation of lipohydroperoxide from polyunsaturated fatty acid was accelerated by the addition of 12-keto oleic acid (12-KOA) in the state of oil-in-water system. Saturated or …
Number of citations: 10 www.jstage.jst.go.jp
M SATO, K FUKUZAWA, M UCHIYAMA - Food Hygiene and Safety …, 1972 - jstage.jst.go.jp
… Among them, the keto acids having a carbonyl group in the center of the molecule became of interest, since 12-keto oleic acid (12KOA), one of such keto acids, accelerates the …
Number of citations: 8 www.jstage.jst.go.jp
M SATO, M UCHIYAMA - Chemical and Pharmaceutical Bulletin, 1972 - jstage.jst.go.jp
… by 12-keto oleic acid. This fact may show that the enzyme inhibition by 12-keto oleic acid is … The inhibitory effect of 12-keto oleic acid on acêtylcholinesterase was not protected by the …
Number of citations: 1 www.jstage.jst.go.jp
K FUKUZAWA, M SATO - Journal of Nutritional Science and …, 1975 - jstage.jst.go.jp
… 12-Keto oleic acid, possibly one of the oxidation products of … Both the diet containing 12-keto oleic acid and the diet … Among the keto acids studied, 12-keto oleic acid (12-KOA) is …
Number of citations: 2 www.jstage.jst.go.jp
K FUKUZAWA, M SATO - Journal of Nutritional Science and …, 1975 - jstage.jst.go.jp
… 12-Keto oleic acid is generally considered to be a secondary … ly by reaction of the 12-keto oleic acid itself, and indirectly by … (5) demon strated that 12-keto oleic acid (12-KOA), one of the …
Number of citations: 20 www.jstage.jst.go.jp
KIM Hyeonsoo, LEE Jinwon - 한국생물공학회학술대회, 2015 - dbpia.co.kr
Fatty acids of vegetable and animal origin (eg, oleic acid, ricinoleic acid) have been the most prominent renewable feedstock of chemical industry in the past and in the present. The …
Number of citations: 0 www.dbpia.co.kr
K Fukuzawa, K Kishikawa, A Tokumura, H Tsukatani… - Lipids, 1985 - Wiley Online Library
… that BSA treated with 12-keto-oleic acid was more acidic than … None of the structural analogs of 12-keto-oleic acid tested-- … on reaction of 12-keto-oleic acid methyl ester with benzyl …
Number of citations: 49 aocs.onlinelibrary.wiley.com
김유라 - 2018 - dspace.ewha.ac.kr
… acid, and 12-keto oleic acid were selected to study … 12-keto oleic acid was produced from ricinoleic acid. Alcohol dehydrogenase (ADH) was used for the production of 12-keto-oleic acid…
Number of citations: 0 dspace.ewha.ac.kr
H Kim, J Yang, S Cho, K Jeong, J Park, J Lee - Process Biochemistry, 2018 - Elsevier
… Our data show consumption of 1.9 mM of 4.4 mM 12-keto-oleic acid added. The consumed 1.9 mM 12-keto-oleic acid was converted to 0.8 mM undec-9-enoic acid, heptyl ester (Fig. 6). …
Number of citations: 5 www.sciencedirect.com
송다현 - 2013 - dspace.ewha.ac.kr
… Ricinoleic acid was firstly oxidized to 12-keto oleic acid, which is then further oxidized to ester by the recombinant Escherichia coli expressing the alcohol dehydrogenase from …
Number of citations: 0 dspace.ewha.ac.kr

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